molecular formula C19H14F3N3O2S B2545943 N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021218-69-8

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2545943
M. Wt: 405.4
InChI Key: JDMAIMBTQDFYIZ-UHFFFAOYSA-N
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Description

The compound N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds that have been extensively studied for their antitumor properties. The presence of fluorine atoms can significantly affect the biological activity of these molecules, as fluorine can influence the metabolic stability and the binding affinity of the compound to its biological targets .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles typically involves the cyclization of precursor thiobenzanilides. Modifications to the general synthetic process have been developed to obtain pure samples of target compounds, such as the one . The synthesis of analogues can be achieved through reactions involving o-aminothiophenol disulfides and substituted benzaldehydes under reducing conditions . The specific synthesis route for the compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazoles, including the compound , is characterized by a benzene ring fused to a thiazole ring. The substitution pattern on the benzene ring, particularly with fluorine atoms, is crucial for the biological activity of these compounds. The difluorophenyl group and the additional fluorobenzamide moiety in the compound suggest a potential for strong interactions with biological targets, possibly through hydrogen bonding or dipole interactions .

Chemical Reactions Analysis

The chemical reactivity of benzothiazoles is influenced by the substituents on the rings. Fluorinated derivatives, such as the compound , may undergo metabolic transformations in biological systems, which can be crucial for their antitumor activity. For instance, some benzothiazoles require the induction of cytochrome P450 enzymes for their antitumor effects, although this is not always the case .

Physical and Chemical Properties Analysis

Fluorinated benzothiazoles generally exhibit potent cytotoxicity against certain cancer cell lines, as seen with the related compounds in the provided papers. The physical properties, such as solubility and stability, are influenced by the fluorine atoms and the overall molecular structure. The chemical properties, including the ability to induce specific enzymes or to be metabolized into active or inactive forms, are also critical for the pharmacological profile of these compounds .

Scientific Research Applications

Assessment of Cellular Proliferation in Tumors

One significant application of similar compounds is in the assessment of cellular proliferation in tumors. A study utilized a cellular proliferative marker, closely related to the mentioned compound, for PET imaging in patients with malignant neoplasms, including lymphoma, breast cancer, and head and neck cancer. The study demonstrated that tumor uptake correlated significantly with the Ki-67 (a marker for proliferation), suggesting its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Investigation of Sphingosine-1-Phosphate Receptor

Another application is observed in the evaluation of sphingosine-1-phosphate receptor (S1PR) 1, which plays a crucial role in multiple sclerosis and other conditions. A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting S1PR1, providing evidence supporting the safety of this compound for evaluating inflammation in clinical populations (Brier et al., 2022).

Environmental Health and Exposure Studies

Environmental health studies also utilize similar compounds to assess exposure to various environmental chemicals. For instance, a study focused on the detection and quantification of perfluorinated compounds in human serum, illustrating the widespread human exposure and the necessity for monitoring these compounds due to their persistence and potential toxic effects (Kannan et al., 2004).

Neuroimaging and Psychiatric Disorders

Research into neuroimaging and psychiatric disorders also benefits from such compounds. A study developed a radioligand for metabotropic glutamate subtype 5 (mGluR5) receptors, demonstrating its potential in measuring mGluR5 receptors, which could be beneficial for within-subject studies such as receptor occupancy and between-subject studies such as comparing patients with healthy subjects (Brown et al., 2008).

properties

IUPAC Name

N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-12-3-1-11(2-4-12)18(27)25-19-24-14(10-28-19)6-8-17(26)23-13-5-7-15(21)16(22)9-13/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMAIMBTQDFYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

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